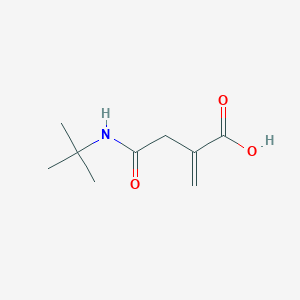

N-tert-Butyl-2-methylene-succinamic acid

Descripción general

Descripción

“N-tert-Butyl-2-methylene-succinamic acid” is a chemical compound with the molecular formula C9H15NO3 . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a post-metallocene titanium-based catalyst with a sidearm approach has been synthesized for aqueous emulsion polymerization of olefins . The ligand was synthesized by a modified Mannich reaction between l-asparagine, formaldehyde, and 2,4-Di-tert-butyl phenol .Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 28 atoms . It contains 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Aplicaciones Científicas De Investigación

N-tert-Butyl-2-methylene-succinamic acid is a compound with potential applications across various scientific fields. Below is a comprehensive analysis of six unique applications, structured as requested:

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: This compound serves as a building block for organic synthesis, particularly in the preparation of drug candidates with hindered amine motifs . Methods of Application:

- Utilized in the synthesis of sulfinamides by S-N coupling reactions .

- Employed in the synthesis of N-heterocycles via sulfinimines, leveraging its chiral auxiliary properties . Results Summary: The use of this compound in organic synthesis has enabled the creation of structurally diverse molecules, essential for drug development and other chemical applications.

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: It’s used in the synthesis of complex molecules like ceftolozane, an antibiotic, through multi-step synthetic processes involving amination, reduction, esterification, and condensation . Methods of Application:

Life Science Research

Scientific Field

Life Sciences Application Summary: Acts as a differentiated building block in life science research, aiding in the study of biological systems and the development of pharmaceuticals . Methods of Application:

- Provided to researchers as part of a collection of unique chemicals for early discovery research . Results Summary: Facilitates the exploration of new compounds and their biological interactions, although specific quantitative data is not provided.

Material Science

Scientific Field

Material Science Application Summary: Contributes to the development of new materials with unique properties suitable for various applications . Methods of Application:

Chemical Synthesis

Scientific Field

Chemical Engineering Application Summary: Integral in the synthesis of chiral sulfinamides, which are pivotal in stereoselective synthesis of amines and derivatives . Methods of Application:

- Involved in transsulfinamidation reactions and the synthesis of secondary and tertiary sulfinamides . Results Summary: Enables the production of chiral compounds with high selectivity and yield, enhancing the efficiency of chemical synthesis processes.

Chromatography

Scientific Field

Analytical Chemistry Application Summary: Utilized in chromatography and mass spectrometry as part of analytical chemistry protocols . Methods of Application:

Propiedades

IUPAC Name |

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAZOKCZQHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-2-methylene-succinamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

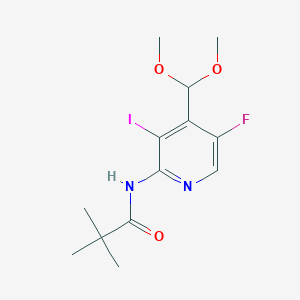

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)